

Discovery and history of 4-(2-Aminopropan-2-yl)benzonitrile

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Compound of Interest

Compound Name: 4-(2-Aminopropan-2-yl)benzonitrile

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An In-depth Technical Guide to 4-Aminobenzonitrile

Disclaimer: Publicly available scientific literature and chemical databases lack specific information regarding the discovery, history, and detailed experimental protocols for **4-(2-Aminopropan-2-yl)benzonitrile**. To fulfill the user's request for a comprehensive technical guide, this document focuses on the closely related and well-documented compound, 4-Aminobenzonitrile (also known as p-aminobenzonitrile or 4-cyanoaniline). The methodologies, data, and workflows presented here are based on established knowledge of 4-Aminobenzonitrile and serve as a representative guide for a compound of this class.

Introduction

4-Aminobenzonitrile is an organic compound featuring both an amino group (-NH_2) and a nitrile group ($\text{-C}\equiv\text{N}$) attached to a benzene ring in the para positions.^{[1][2]} This bifunctional molecule is a versatile building block in organic synthesis, serving as a crucial precursor for a wide range of pharmaceuticals, dyes, agrochemicals, and advanced materials.^{[1][3][4]} Its significance lies in the reactivity of its two functional groups, which allows for diverse chemical transformations.^[1] It is used as an intermediate in the synthesis of antihypertensive drugs, kinase inhibitors, and the non-nucleoside reverse transcriptase inhibitor Etravirine.^{[5][6]}

Physicochemical and Spectroscopic Data

4-Aminobenzonitrile is typically a white to pale yellow crystalline solid under standard conditions.[1] It is sparingly soluble in water but demonstrates good solubility in polar organic solvents like ethanol, acetone, ethyl acetate, dichloromethane, and chloroform.[1][7][8]

Quantitative Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₆ N ₂	[1][6][9]
Molecular Weight	118.14 g/mol	[1][6][9]
Melting Point	82-87 °C	[1][6][7][8]
Boiling Point	285 °C (decomposes)	[1][6]
Density	1.14 - 1.25 g/cm ³	[1][6]
Vapor Pressure	0.00887 mmHg	[1][9]
pKa	1.74 (at 25 °C)	[1]

Spectroscopic Data Summary

Spectroscopic Technique	Key Data/Observations	Reference
¹ H NMR Spectroscopy		
δ 7.37 (dd, 2H)	Aromatic Protons	[10]
δ 6.64 (dd, 2H)	Aromatic Protons	[10]
δ 4.32 (s, br, 2H)	Amino Protons	[10]
¹³ C NMR Spectroscopy		
δ 150.8	C-NH ₂	[10]
δ 133.7	Aromatic CH	[10]
δ 120.4	C-CN	[10]
δ 114.4	Aromatic CH	[10]
δ 99.5	Aromatic C	[10]
Infrared (IR) Spectroscopy		
3450 - 3300 cm ⁻¹	N-H stretch (primary amine)	[11]
2230 - 2210 cm ⁻¹	C≡N stretch (nitrile)	[11]
1620 - 1580 cm ⁻¹	Aromatic C=C stretch	[11]
Mass Spectrometry (MS)		
m/z 118	Molecular Ion [M] ⁺	[10]
m/z 91	Fragment	[10]
m/z 64	Fragment	[10]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of 4-Aminobenzonitrile.

Synthesis of 4-Aminobenzonitrile

Several methods for the synthesis of 4-Aminobenzonitrile have been reported. Two common laboratory-scale procedures are outlined below.

Method 1: Ammonolysis of 4-Chlorobenzonitrile[12]

This method involves the nucleophilic aromatic substitution of chlorine with an amino group.

- Materials: 4-chlorobenzonitrile (10 g), aqueous ammonia (30 mL), ethanol (100 mL), sodium hydroxide (5 g), hydrochloric acid.
- Procedure:
 - In a suitable reaction vessel, suspend 4-chlorobenzonitrile (10 g) in a mixture of aqueous ammonia (30 mL) and ethanol (100 mL).
 - Add sodium hydroxide (5 g) to the stirred mixture.
 - Allow the reaction to proceed at room temperature for 24 hours.
 - After the reaction is complete, neutralize the mixture with hydrochloric acid to precipitate the product.
 - Collect the precipitate by filtration and wash thoroughly with water.
 - The crude product can be further purified by recrystallization.[8]

Method 2: Dehydration of 4-Aminobenzamide[13]

This method involves the dehydration of an amide to a nitrile using a dehydrating agent like thionyl chloride.

- Materials: 4-aminobenzamide (102 g, 0.75 mol), toluene (510 g), thionyl chloride (205 g, 1.72 mol), water, 30% sodium hydroxide solution.
- Procedure:
 - Dehydration: In a 1000 mL reaction flask equipped with a reflux condenser, add toluene (510 g) and 4-aminobenzamide (102 g). Heat the mixture to 90-100 °C.[13]

- Slowly add thionyl chloride (205 g) dropwise. A large amount of gas (HCl and SO₂) will be evolved. Maintain the temperature until all solids dissolve and gas evolution ceases.[\[13\]](#)
- Cool the resulting dehydration solution to 50-60 °C and keep it warm for the next step.[\[13\]](#)
- Hydrolysis & Work-up: In a separate 1000 mL flask, heat water (102 g) to 50-60 °C.[\[13\]](#)
- Add the dehydration solution dropwise to the hot water. Control the addition rate as gas (SO₂) will be produced.[\[13\]](#)
- After the addition is complete, stir until gas evolution stops. While still hot, adjust the pH of the aqueous layer to 6.5-7.5 with a 30% sodium hydroxide solution.[\[13\]](#)
- Allow the layers to separate. Isolate the organic layer and cool it slowly to 0-5 °C to crystallize the product.[\[13\]](#)
- Collect the crystals by filtration and wash them to obtain 4-Aminobenzonitrile.[\[13\]](#)

Characterization Protocols

3.2.1 Melting Point Determination[\[1\]](#)

- Objective: To determine the melting point range of the synthesized 4-Aminobenzonitrile.
- Procedure:
 - A small amount of the finely powdered, dry sample is packed into a capillary tube.
 - The capillary tube is placed in a melting point apparatus.
 - The sample is heated at a controlled rate of 1-2 °C per minute near the expected melting point.
 - The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded.

3.2.2 Infrared (IR) Spectroscopy[\[1\]](#)[\[10\]](#)

- Objective: To identify the functional groups present in the molecule.

- Procedure (KBr Pellet Method):
 - Mix 1-2 mg of dry 4-Aminobenzonitrile with 100-200 mg of dry potassium bromide (KBr) powder.
 - Grind the mixture to a fine, homogeneous powder in an agate mortar.
 - Compress the powder into a thin, transparent pellet using a hydraulic press.
 - Acquire a background spectrum of a pure KBr pellet.
 - Place the sample pellet in the FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm^{-1} .

3.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy[1][10]

- Objective: To elucidate the structure and confirm the identity of the compound.
- Procedure:
 - Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard.
 - Place the NMR tube into the spectrometer's probe.
 - Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures. Proton decoupling is typically used for ^{13}C NMR.

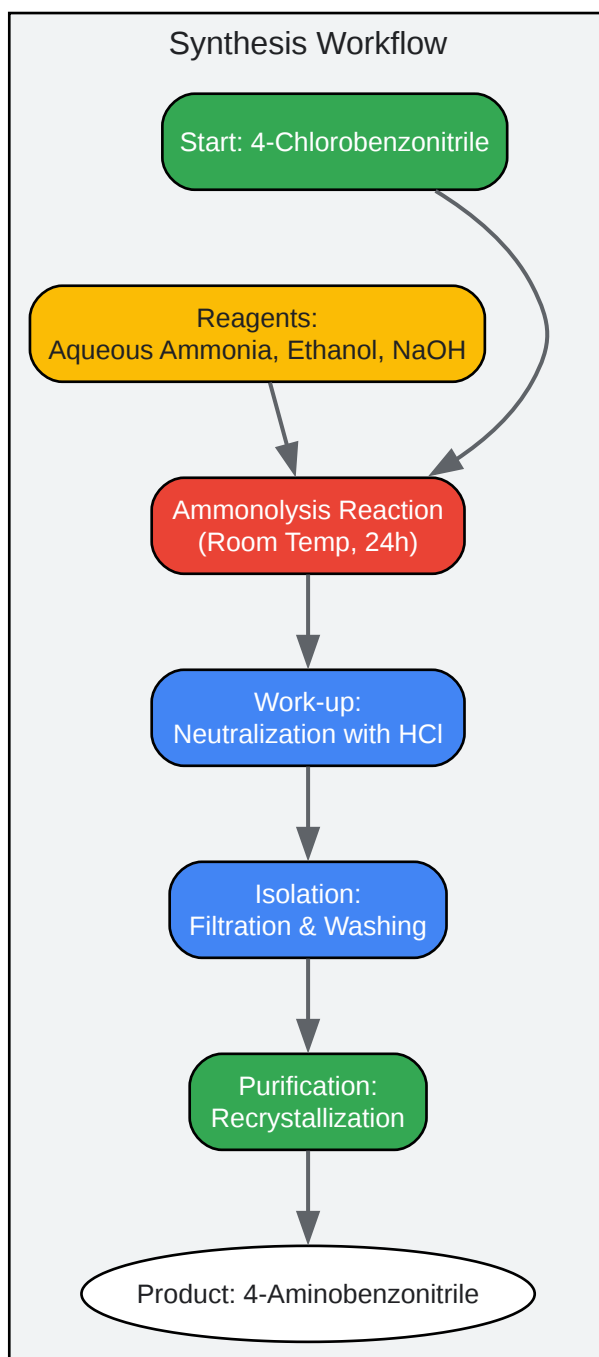
3.2.4 Mass Spectrometry (MS)[1][10]

- Objective: To determine the molecular weight and fragmentation pattern.
- Procedure (Electron Ionization - EI):
 - Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after GC separation.

- In the ion source, vaporize the sample and bombard it with a beam of high-energy electrons (typically 70 eV).
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- A detector records the abundance of each ion to generate the mass spectrum.

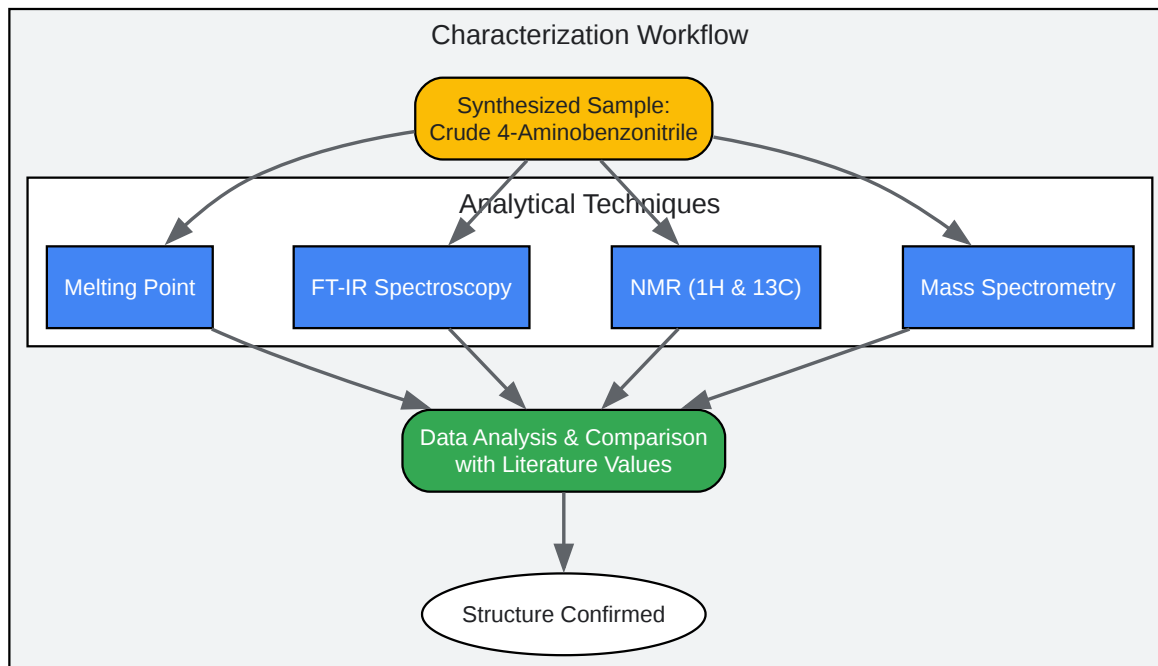
Visualized Workflows and Pathways

The following diagrams illustrate the general synthesis and characterization workflows for 4-Aminobenzonitrile.



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Caption: General synthesis workflow for 4-Aminobenzonitrile via ammonolysis.



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Caption: Experimental workflow for the characterization of 4-Aminobenzonitrile.

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